9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Overview
Description
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a bicyclic ketone with benzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one involves its interaction with specific molecular targets within biological systems. The nitrogen atom in the bicyclic structure plays a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[5.2.1]undecan-11-one
- 9-Benzyl-9-azabicyclo[4.3.1]undecan-11-one
Uniqueness
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is unique due to its specific bicyclic structure and the presence of a benzyl group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17-15-9-5-2-6-10-16(17)13-18(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHVQISVLHFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC(C2=O)CC1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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